2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide
Description
2-[(5-Nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide (hereafter referred to by its common research identifier, M64) is a benzamide-benzimidazole hybrid compound with demonstrated bioactivity in inhibiting bacterial virulence. Structural studies reveal that M64 binds to the ligand-binding domain (LBD) of the transcriptional regulator MvfR (Multiple Virulence Factor Regulator) in Pseudomonas aeruginosa, disrupting biofilm formation and virulence pathways . The compound features a nitro-substituted benzimidazole core linked via a sulfanyl group to an acetamide scaffold bearing a pyrimidin-2-yl substituent. Its molecular formula is C₁₃H₁₀N₆O₃S, with a molecular weight of 354.33 g/mol.
Properties
Molecular Formula |
C13H10N6O3S |
|---|---|
Molecular Weight |
330.32 g/mol |
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C13H10N6O3S/c20-11(18-12-14-4-1-5-15-12)7-23-13-16-9-3-2-8(19(21)22)6-10(9)17-13/h1-6H,7H2,(H,16,17)(H,14,15,18,20) |
InChI Key |
OSUAHKVQMDNYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and subsequent reactions to introduce the pyrimidinyl and sulfanyl groups . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and acetonitrile are frequently used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of M64 with Selected Analogues
Key Observations :
- Benzimidazole vs. Pyrimidine/Triazole Cores: M64’s nitro-benzimidazole core distinguishes it from analogues with pyrimidine (e.g., Compound I) or triazole (e.g., OLC-12) cores.
- Sulfanyl Linker : All compounds retain the sulfanyl (-S-) bridge, critical for conformational flexibility and hydrogen-bonding interactions. In M64, this linker facilitates interactions with MvfR’s hydrophobic pocket .
- Acetamide Substituents : The pyrimidin-2-yl group in M64 contrasts with chlorophenyl (Compound I) or methylpyridinyl () substituents, impacting solubility and target specificity.
Physicochemical and Crystallographic Properties
- M64 : Crystallographic data (6B8A) indicate a planar benzimidazole-pyrimidine system with a dihedral angle of 12.8° between the rings, optimizing binding to MvfR’s LBD .
- Compound I () : Pyrimidine and benzene rings incline at 42.25°, forming corrugated layers via N–H⋯O hydrogen bonds. This contrasts with M64’s compact binding conformation .
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () : Synthesized as a medicinal intermediate, its methyl groups enhance lipophilicity compared to M64’s nitro substituent .
Biological Activity
The compound 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide is a member of the benzimidazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article focuses on the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Benzimidazole core : This structure is essential for many biological activities.
- Nitro group : Known to enhance biological activity.
- Sulfanyl group : Often contributes to the compound's interaction with biological targets.
- Pyrimidine moiety : This component may enhance pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The benzimidazole core can inhibit various enzymes or receptors, while the nitro and sulfanyl groups may enhance binding affinity and specificity. The acetamide moiety contributes to the compound’s pharmacokinetic properties, potentially improving absorption and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in lung cancer cell lines such as A549 and HCC827.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 3D |
These findings suggest that modifications in the structure can lead to enhanced antitumor activity, making further optimization a promising avenue for drug development.
Antimicrobial Activity
In addition to antitumor properties, compounds within this chemical class have also been evaluated for antimicrobial activity. Testing against both Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibit potent antibacterial effects.
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 μg/mL |
| Compound B | S. aureus | 15 μg/mL |
| Compound C | S. cerevisiae | 20 μg/mL |
These results indicate a broad spectrum of activity against various pathogens, suggesting potential applications in treating infections.
Case Studies
Several case studies have reported on the synthesis and biological evaluation of benzimidazole derivatives:
- Antitumor Evaluation : A study conducted on a series of benzimidazole derivatives demonstrated their effectiveness against multiple cancer cell lines using both MTS cytotoxicity and BrdU proliferation assays. The results indicated that compounds with nitro substitutions had improved efficacy compared to their non-nitro counterparts .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of similar compounds, employing broth microdilution methods to assess their effectiveness against common bacterial strains. The findings confirmed significant antibacterial activity, particularly in compounds containing both benzimidazole and sulfanyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
